molecular formula C19H20N2O4S B286016 Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate

Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate

Cat. No. B286016
M. Wt: 372.4 g/mol
InChI Key: GGSGBNVVRSNKAC-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a tetrahydro-naphthalene derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate has been shown to exhibit anti-inflammatory and antioxidant effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells. However, its effects on normal cells and tissues are not well studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate. One of the directions is to study its effects on normal cells and tissues. Another direction is to explore its potential use as an anticancer agent. Further studies are also needed to understand its mechanism of action and to improve its solubility and reduce its toxicity.
Conclusion:
Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations in scientific research.

Synthesis Methods

Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-methylbenzenesulfonylhydrazide with 1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then heated under reflux in ethanol, and the resulting product is purified using column chromatography.

Scientific Research Applications

Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-1,2,3,4-tetrahydro-2-naphthalenecarboxylate has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl (4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]-2,3-dihydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-13-7-9-16(10-8-13)26(23,24)21-20-18-12-15(19(22)25-2)11-14-5-3-4-6-17(14)18/h3-10,15,21H,11-12H2,1-2H3/b20-18+

InChI Key

GGSGBNVVRSNKAC-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(CC3=CC=CC=C32)C(=O)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC3=CC=CC=C32)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC3=CC=CC=C32)C(=O)OC

solubility

0.4 [ug/mL]

Origin of Product

United States

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